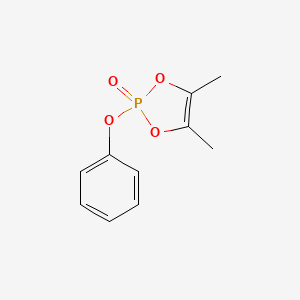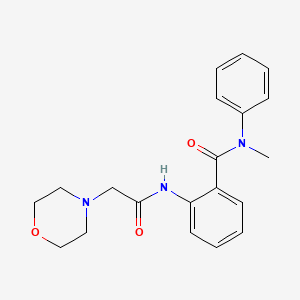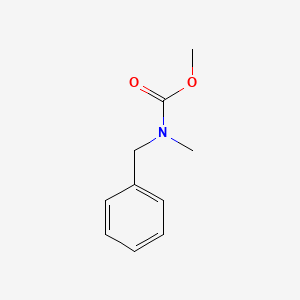![molecular formula C11H14N2O3S B14632893 3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-phenyl-1,3-oxazolidin-2-one CAS No. 55041-18-4](/img/structure/B14632893.png)
3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-phenyl-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-phenyl-1,3-oxazolidin-2-one is a heterocyclic compound that belongs to the oxazolidin-2-one class. These compounds are known for their diverse applications in various fields, including pharmacology, biology, and organic synthesis. The oxazolidin-2-one nucleus is particularly significant due to its antibacterial properties and its role as a chiral auxiliary in stereoselective transformations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-phenyl-1,3-oxazolidin-2-one typically involves the reaction of urea with ethanolamine under microwave irradiation. This method is efficient and versatile, allowing for the preparation of oxazolidinone derivatives on a gram scale . Another common synthetic route involves the use of palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides, which provides 3-aryl-2-oxazolidinones in good yields .
Industrial Production Methods
In industrial settings, the production of oxazolidin-2-one compounds, including this compound, often involves large-scale chemical synthesis. The process typically includes the use of catalytic amounts of nitromethane to absorb microwaves and generate hot spots, facilitating the reaction .
Análisis De Reacciones Químicas
Types of Reactions
3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-phenyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may yield derivatives with additional hydrogen atoms .
Aplicaciones Científicas De Investigación
3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-phenyl-1,3-oxazolidin-2-one has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-phenyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, oxazolidin-2-one compounds are known to inhibit bacterial protein synthesis by binding to the bacterial ribosome, thereby preventing the formation of functional proteins . This mechanism is particularly effective against Gram-positive bacteria, making these compounds valuable in the treatment of bacterial infections .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-phenyl-1,3-oxazolidin-2-one is unique due to its specific chemical structure, which imparts distinct properties and reactivity.
Propiedades
Número CAS |
55041-18-4 |
|---|---|
Fórmula molecular |
C11H14N2O3S |
Peso molecular |
254.31 g/mol |
Nombre IUPAC |
3-[[dimethyl(oxo)-λ6-sulfanylidene]amino]-5-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H14N2O3S/c1-17(2,15)12-13-8-10(16-11(13)14)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |
Clave InChI |
QDFPWKCCGICZGI-UHFFFAOYSA-N |
SMILES canónico |
CS(=NN1CC(OC1=O)C2=CC=CC=C2)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


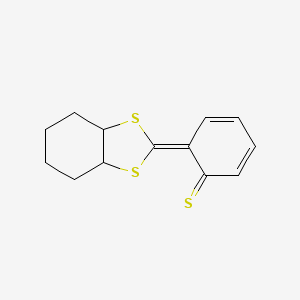

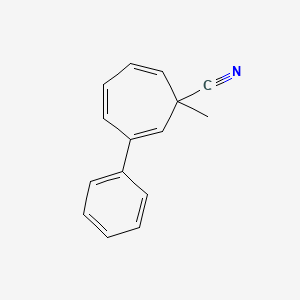
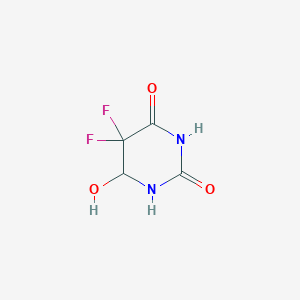
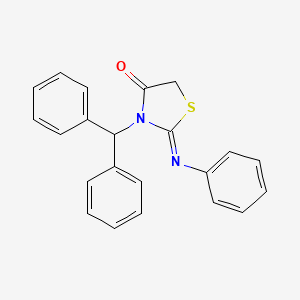

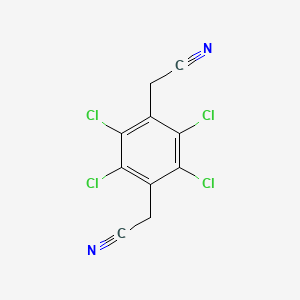

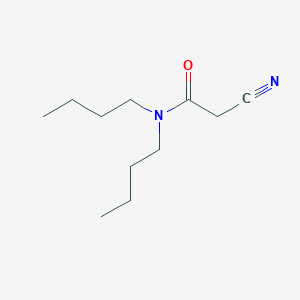
![N-[(2-Hydroxy-5-methylphenyl)methyl]glycine](/img/structure/B14632874.png)

